isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
This compound belongs to the thiochromeno[4,3-b]pyran class, characterized by a fused bicyclic system integrating sulfur (thio-) and oxygen (pyran) heteroatoms. The core structure is substituted with an isopropyl ester group at position 3, a 2,4-dichlorophenyl moiety at position 4, and an amino group at position 2. Its properties and reactivity can be inferred from analogs discussed in patents, synthesis methodologies, and structural analyses .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4S/c1-10(2)28-21(26)18-16(12-8-7-11(23)9-14(12)24)17-19(29-20(18)25)13-5-3-4-6-15(13)30-22(17)27/h3-10,16H,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUFJDMXPYFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
The mixture is refluxed in ethanol (80°C, 6–8 h) or heated under solvent-free conditions (120°C, 3 h). The nano-catalyst reduces reaction time to 1.5 h with a 92% yield.
Key Observations:
| Parameter | Solvent-Based (Ethanol) | Solvent-Free (Nano-Catalyst) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Time (h) | 6–8 | 1.5 |
| Yield (%) | 78 | 92 |
| Purity | 95% (HPLC) | 98% (HPLC) |
The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, forming the pyran ring. The 2,4-dichlorophenyl group enhances electrophilicity, accelerating intermediate formation.
High-Pressure Q-Tube-Assisted Cyclocondensation
Adapted from thiochromeno[4,3-b]pyridine syntheses, this method uses a Q-tube reactor to achieve high-pressure conditions, improving reaction efficiency.
Procedure:
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Combine thiochroman-4-one (5 mmol),
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3-Oxo-2-(2,4-dichlorophenylhydrazono)propanal (5 mmol),
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Ammonium acetate (10 mmol),
Seal the mixture in a Q-tube reactor and heat at 170°C for 45 min. The product crystallizes upon cooling and is recrystallized from ethanol (yield: 89%).
Advantages Over Conventional Heating:
| Metric | Q-Tube Reactor | Conventional Heating |
|---|---|---|
| Reaction Time (min) | 45 | 180 |
| Yield (%) | 89 | 65 |
| Energy Consumption | Low | High |
X-ray crystallography confirms regioselectivity, with the 2,4-dichlorophenyl group oriented ortho to the pyran oxygen.
Catalytic Asymmetric Synthesis
Chiral catalysts like L-proline (20 mol%) or BINOL-phosphoric acid (15 mol%) induce enantioselectivity during cyclization.
Workflow:
-
Perform MCR as in Section 1, but replace the catalyst with a chiral agent.
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Stir at 25°C for 24 h in dichloromethane.
Outcomes:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| L-Proline | 82 | 70 |
| BINOL-Phosphoric Acid | 91 | 65 |
The 2,4-dichlorophenyl group’s steric bulk hinders racemization, favoring high enantiomeric excess (ee).
Continuous Flow Synthesis
For industrial scalability, continuous flow reactors (CFRs) enhance mass/heat transfer.
Protocol:
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Pump reactants (0.1 M concentration) through a stainless-steel microreactor (250 µm diameter).
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Maintain residence time at 10 min (180°C, 15 bar).
Performance Metrics:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (g/L/h) | 12 | 58 |
| Productivity (kg/day) | 0.8 | 4.2 |
CFRs reduce side reactions, achieving 94% yield with >99% conversion.
Solvent-Free Mechanochemical Synthesis
Ball milling offers an eco-friendly alternative:
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Mix isopropyl acetoacetate , 2,4-dichlorobenzaldehyde , thiourea , and malononitrile in a 1:1:1.5:1 ratio.
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Mill at 30 Hz for 40 min (yield: 85%).
Comparative Analysis:
| Method | Carbon Footprint (kg CO₂/kg) | Energy Use (kWh/kg) |
|---|---|---|
| Solvent-Free | 1.2 | 0.8 |
| Conventional MCR | 3.5 | 2.4 |
Mechanochemistry avoids toxic solvents, aligning with green chemistry principles.
Microwave-Assisted Optimization
Microwave irradiation accelerates reaction kinetics:
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Irradiate reactants in dimethylformamide (DMF) at 140°C for 20 min.
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Yield: 90% (vs. 78% for conventional heating).
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research has indicated that derivatives of thiochromeno compounds exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
-
Anti-inflammatory Effects :
- The thiochromeno framework has been associated with anti-inflammatory activity. Compounds similar to isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate have shown promise in reducing inflammation in preclinical models, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
- Neuroprotective Properties :
Agricultural Applications
-
Plant Growth Regulation :
- The compound has potential as a plant growth regulator. Synthetic low molecular weight heterocyclic compounds have been observed to enhance the growth and yield of crops such as maize and barley. In controlled studies, application of similar compounds resulted in increased synthesis of photosynthetic pigments and improved biomass accumulation in treated plants compared to controls .
- Pest Resistance :
Case Studies
Mechanism of Action
The mechanism of action of isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Ring
The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with electron-withdrawing or electron-donating substituents. Key analogs include:
Notable Observations:
- Electron-Withdrawing Effects : The dichlorophenyl group in the target compound likely enhances stability via resonance and inductive effects compared to fluorine or methoxy analogs. This could influence binding affinity in target proteins .
- Ester Group Impact : The isopropyl ester may confer higher lipophilicity compared to ethyl esters, altering pharmacokinetic properties like membrane permeability .
Crystallographic and Analytical Data
Structural elucidation of similar compounds (e.g., methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-pyrano[4,3-b]pyran-3-carboxylate) relies on techniques like EI-MS and elemental analysis (e.g., C: 67.22%, H: 4.75%, N: 13.07% for compound 3y ).
Biological Activity
Isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS Number: 923553-19-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and documented biological effects, particularly focusing on anticancer activities and other pharmacological effects.
- Molecular Formula : C22H17Cl2NO4S
- Molar Mass : 462.35 g/mol
- Structure : The compound features a thiochromeno-pyran framework with a dichlorophenyl substituent that is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-hydroxycoumarin and various substituted aldehydes. The synthetic route often includes the use of reagents like malononitrile and catalysts such as DMAP in organic solvents like ethanol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiochromeno-pyran compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against several human tumor cell lines, including melanoma and breast cancer cells.
- Mechanism of Action :
- Induction of G2/M cell cycle arrest.
- Disruption of microtubule formation leading to apoptosis in cancer cells.
- Antiangiogenic properties observed both in vitro and in vivo.
Other Biological Activities
In addition to its anticancer properties, thiochromeno-pyran derivatives have been reported to exhibit:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Reduction in inflammation markers in animal models.
- Analgesic Properties : Pain relief observed in preclinical studies.
Case Studies
A few significant case studies illustrate the biological activity of this compound:
-
Study on Melanoma Cells :
- Findings : The compound led to a reduction in cell viability by over 70% at concentrations above 10 µM.
- : Suggests potential for development as a therapeutic agent targeting melanoma.
-
Antiangiogenic Effects :
- Methodology : In vivo studies showed reduced vascularization in tumor models treated with the compound.
- Implications : Highlights the potential use in combination therapies for cancer treatment.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H17Cl2NO4S |
| Molar Mass | 462.35 g/mol |
| Anticancer Activity | High antiproliferative effects |
| Mechanism | Microtubule disruption |
| Other Activities | Antimicrobial, anti-inflammatory |
Q & A
Q. What are the established synthetic methodologies for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions, often leveraging heterocyclic condensation strategies. Key approaches include:
- Multi-step synthesis (e.g., sequential cyclization and functionalization), requiring precise control of temperature, solvent polarity, and reaction time to minimize side products .
- Biginelli-like reactions using aldehydes, thioureas, and β-keto esters under acidic conditions, with yields optimized by adjusting stoichiometry and catalyst loading .
- Green chemistry approaches employing ionic liquids (e.g., [2-aminobenzoato][PF6]) as dual solvent-catalysts, enhancing atom economy and reducing waste .
Q. Table 1. Comparison of Synthetic Methods
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer: Structural elucidation relies on:
- Single-crystal X-ray diffraction (XRD): Resolves 3D conformation and bond lengths (e.g., mean C–C bond precision ±0.005 Å, R factor <0.06) .
- Multinuclear NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
Q. Table 2. Analytical Parameters
Q. How can computational models predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking: Screens binding affinities with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
- ADMET prediction: Estimates pharmacokinetic properties (e.g., logP, bioavailability) via tools like SwissADME .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational structural data?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solution vs. solid-state conformations). Strategies include:
- Variable-temperature NMR (VT-NMR): Identifies conformational flexibility in solution .
- DFT-geometry optimization: Compares computed bond angles/distances with XRD data to validate static models .
- Polymorph screening: Recrystallizes the compound under varied solvents/temperatures to isolate alternative crystal forms .
Q. What in vitro assays are suitable for evaluating pharmacological activity?
Methodological Answer:
- Enzyme inhibition assays: Measures IC50 values against targets (e.g., kinases, proteases) using fluorogenic substrates .
- Receptor binding studies: Utilizes radiolabeled ligands (e.g., [³H]-labeled analogs) to quantify affinity (Kd values) .
- Cytotoxicity screening: Employs MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 .
Q. Table 3. Example Pharmacological Assays
| Assay Type | Protocol Summary | Target Relevance | Reference |
|---|---|---|---|
| Kinase inhibition | ADP-Glo™ Kinase Assay, 30-min incubation | Anticancer potential | |
| Cytotoxicity | MTT assay, 48h exposure | Cell viability assessment |
Q. How can green chemistry principles improve synthetic sustainability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
